![molecular formula C15H13N3O2S B2375062 5-(5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-1-methyl-1,2-dihydropyridin-2-one CAS No. 1223636-41-6](/img/structure/B2375062.png)
5-(5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-1-methyl-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-1-methyl-1,2-dihydropyridin-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopenta[b]thiophen ring, an oxadiazol ring, and a dihydropyridinone ring . The exact spatial arrangement of these rings and the associated functional groups would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature . It’s likely that the compound could undergo reactions typical of other compounds containing similar functional groups.Applications De Recherche Scientifique
Antiviral Applications
1,3,4-Oxadiazole derivatives, such as the compound , have shown potential in antiviral applications. For example, certain 1,3,4-oxadiazole derivatives have exhibited significant antiviral activity against viruses like Feline herpes virus, Feline corona virus, Herpes simplex virus-1 and -2, and others. This suggests a potential application for the compound in antiviral drug development (Albratty, El-Sharkawy, & Alhazmi, 2019).
Anticancer Properties
Some derivatives of 1,3,4-oxadiazole have been studied for their anticancer properties. For instance, certain compounds containing the 1,3,4-oxadiazole moiety demonstrated cytotoxicity against cancer cell lines like HepG2, Caco-2, and PANC-1. This indicates the potential for the compound to be developed as an anticancer agent (Adimule et al., 2014).
Antimicrobial and Antifungal Applications
The 1,3,4-oxadiazole derivatives have also been researched for their antimicrobial and antifungal activities. Various studies have reported the effectiveness of these compounds against a range of bacterial and fungal species. This suggests a potential application of the compound in antimicrobial and antifungal drugs (Kocabalkanli, Ateş, & Ötük, 2001).
Insecticidal Activity
1,3,4-Oxadiazole derivatives have shown promising results in insecticidal applications. Studies have demonstrated that these compounds can be effective against pests like the diamondback moth, indicating a potential use in agricultural pest control (Qi et al., 2014).
Corrosion Inhibition
Research has also explored the use of 1,3,4-oxadiazole derivatives in corrosion inhibition, particularly for mild steel in acidic environments. This suggests potential industrial applications in protecting metals against corrosion (Ammal, Prajila, & Joseph, 2018).
Optoelectronic Applications
Certain 1,3,4-oxadiazole derivatives have been investigated for their optoelectronic properties. Their potential use in photonic, sensor, and optoelectronic devices has been highlighted, indicating their relevance in advanced material science (Naik et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-18-8-10(5-6-13(18)19)14-16-17-15(20-14)12-7-9-3-2-4-11(9)21-12/h5-8H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEWOUWNTRWRPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C2=NN=C(O2)C3=CC4=C(S3)CCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 6-bromo-5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2374979.png)
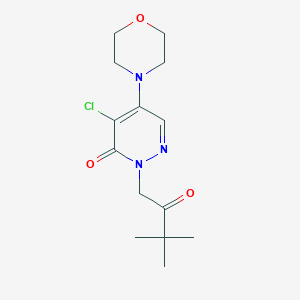
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2374982.png)
![2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2374983.png)
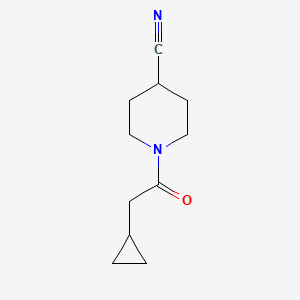
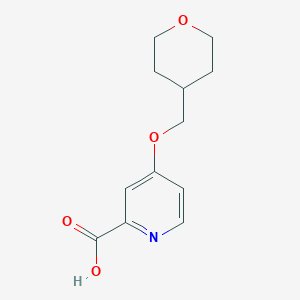
![tert-butyl N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B2374986.png)
![3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2374989.png)
![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene](/img/new.no-structure.jpg)
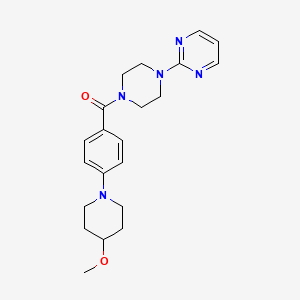
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]-2,2-difluoroacetic acid](/img/structure/B2374994.png)
![butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2374995.png)
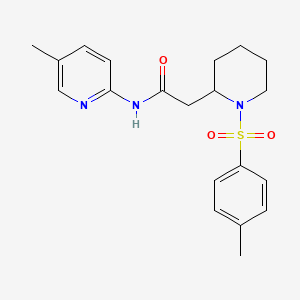
![N-(4-fluorophenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2375001.png)
